4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-hydroxy-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-1-4-5-3(2)7/h1,6H,(H2,4,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHJZPRYWOEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603295 | |
| Record name | 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-86-7 | |
| Record name | 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 4 Hydroxy 1,2 Dihydro 3h Pyrazol 3 One and Its Analogues
Established Synthetic Routes to the Pyrazolone (B3327878) Core
Traditional methods for pyrazolone synthesis have long been the bedrock of heterocyclic chemistry, primarily relying on cyclocondensation reactions and the versatile reactivity of hydrazine (B178648) derivatives.
Cyclocondensation Reactions in Pyrazolone Synthesis
The most classic and widely employed method for constructing the pyrazolone ring is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govslideshare.netmdpi.com A variation of this reaction, utilizing β-ketoesters, is particularly common for producing pyrazol-3-ones. chemhelpasap.comnih.gov The reaction mechanism typically begins with the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. rsc.org Specifically, when using a β-ketoester, the initial attack occurs preferentially at the more electrophilic ketone carbonyl over the ester carbonyl. rsc.org This is followed by the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization by the second nitrogen atom attacking the remaining carbonyl group (the ester, in the case of a β-ketoester). chemhelpasap.com Subsequent dehydration leads to the formation of the stable pyrazolone ring. nih.govchemhelpasap.com The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. rsc.org
Another established route involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. researchgate.netbeilstein-journals.org This method leads to the formation of pyrazolines, which can then be oxidized to pyrazoles. researchgate.netnih.gov The reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. nih.gov
| Starting Materials | Reaction Type | Key Features |
| 1,3-Dicarbonyl Compounds + Hydrazines | Knorr Cyclocondensation | Classic, versatile, forms pyrazolone core directly. nih.govmdpi.com |
| β-Ketoesters + Hydrazines | Knorr Cyclocondensation | Widely used for pyrazol-3-ones, good regioselectivity. chemhelpasap.comnih.gov |
| α,β-Unsaturated Ketones + Hydrazines | Michael Addition/Cyclocondensation | Forms pyrazoline intermediates, may require subsequent oxidation. researchgate.netnih.gov |
Reactions Involving Hydrazines and Hydrazone Intermediates
Hydrazines are fundamental building blocks in pyrazolone synthesis, acting as the binucleophilic component that provides the two adjacent nitrogen atoms of the heterocyclic ring. nih.gov The reaction between hydrazines and β-ketoesters is a robust method for synthesizing pyrazolones. researchwithrowan.comorientjchem.org The process hinges on the formation of a crucial hydrazone intermediate. chemhelpasap.comnih.gov
The mechanism involves the initial condensation between the hydrazine and the ketone functionality of the β-ketoester to form a hydrazone. chemhelpasap.com This step is often rapid due to the high reactivity of hydrazine. chemhelpasap.com The resulting hydrazone intermediate exists in equilibrium with its tautomeric enamine form. The subsequent and often rate-determining step is the intramolecular cyclization, where the terminal nitrogen atom of the hydrazine moiety attacks the ester carbonyl group. chemhelpasap.com This cyclization, followed by the elimination of an alcohol molecule (from the ester group), yields the final pyrazolone product. chemhelpasap.com The stability of the aromatic pyrazolone ring provides a strong thermodynamic driving force for the reaction, often leading to high yields. chemhelpasap.com In some cases, the hydrazone intermediate can be isolated, but one-pot procedures where the hydrazone is formed and cyclized in situ are common. organic-chemistry.org
Modern and Sustainable Synthetic Approaches
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, atom-economical, and environmentally friendly methodologies. This trend is reflected in the synthesis of pyrazolones, with multicomponent reactions, advanced catalysis, and green chemistry techniques gaining prominence.
Multicomponent Reaction (MCR) Strategies for Pyrazolone Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like pyrazolones. rsc.org A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which features a pyrazolone core. This reaction typically involves an aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. rsc.orgmdpi.com
The reaction pathway is believed to proceed through two simultaneous preliminary reactions. First, the β-ketoester and hydrazine react to form the 5-pyrazolone intermediate in situ. Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation to generate an arylidenemalononitrile derivative. nih.gov The pyrazolone then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile. The resulting adduct subsequently undergoes an intramolecular cyclization and tautomerization to afford the final, highly substituted pyranopyrazole product. mdpi.comtandfonline.com This one-pot approach allows for the rapid assembly of complex molecules from simple and readily available starting materials, showcasing high atom economy and synthetic efficiency. rsc.org
| Components | Product Type | Key Advantages |
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Pyrano[2,3-c]pyrazoles | One-pot, high efficiency, molecular diversity. rsc.orgmdpi.com |
| Aldehyde, Hydrazone Intermediates | Fused Pyrazoles | Chemo-selective, cascade reaction. rsc.org |
| 1,3-Diketones, Aldehydes, Hydrazines | Polysubstituted Pyrazoles | High substituent tolerance, Lewis acid catalysis often used. nih.gov |
Catalysis in Pyrazolone Formation (e.g., Ceric Ammonium Nitrate)
Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. In pyrazolone synthesis, both Lewis and Brønsted acids, as well as various heterogeneous catalysts, have been employed.
Ceric Ammonium Nitrate (CAN) has been identified as a versatile reagent in pyrazole synthesis, capable of acting as both an oxidant and a Lewis acid. nih.gov As a Lewis acid, CAN can catalyze the condensation of 1,3-diketones with hydrazines to form pyrazoles. nih.gov The mechanism involves the coordination of the Ce(IV) ion to the carbonyl oxygen of the dicarbonyl compound, thereby activating it towards nucleophilic attack by the hydrazine. researchgate.net This activation facilitates the initial condensation and subsequent cyclization steps. CAN has been effectively used in multicomponent reactions to construct polyfunctionalized pyrazoles in aqueous media. asianpubs.org
Other Lewis acids such as SnCl₄, BF₃·OEt₂, and TiCl₄ have also been shown to efficiently catalyze pyrazole formation, often allowing the reactions to proceed at ambient temperature with high yields and regioselectivity. nih.govacs.org Furthermore, various nanocatalysts, including magnetic nanoparticles (e.g., Fe₃O₄, CoCuFe₂O₄) and doped metal oxides (e.g., CeO₂/ZrO₂), have been developed as recyclable and highly efficient catalysts for the multicomponent synthesis of pyranopyrazoles. rsc.orgtandfonline.comnih.gov
Environmentally Conscious Synthesis (e.g., Solvent-Free, Microwave-Assisted)
The principles of green chemistry have spurred the development of sustainable synthetic methods that minimize waste and energy consumption. For pyrazolone synthesis, solvent-free reactions, often assisted by microwave or ultrasound irradiation, have proven to be highly effective alternatives to conventional heating methods. researchgate.netbenthamdirect.com
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the one-pot synthesis of pyrazolone derivatives. nih.gov By irradiating a mixture of a β-ketoester and a hydrazine under solvent-free conditions, pyrazolones can be obtained in excellent yields (up to 98%) within minutes, a significant reduction from the hours often required by conventional heating. researchgate.netnih.gov The rapid and uniform heating provided by microwaves accelerates the reaction rate, leading to shorter reaction times and often cleaner products. researchgate.netnih.gov
Similarly, ultrasound irradiation has been utilized to promote the condensation of β-ketoesters and hydrazines under solvent-free conditions. researchgate.net Sonochemistry facilitates the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing mass transfer and accelerating the chemical transformation. nih.govnih.gov These methods offer significant advantages, including reduced energy consumption, elimination of hazardous organic solvents, and often simpler work-up procedures, aligning with the goals of sustainable chemistry. researchgate.netscielo.br
| Technique | Conditions | Advantages |
| Microwave Irradiation | Solvent-free | Rapid reaction times (minutes), high yields, energy efficiency. researchgate.netnih.gov |
| Ultrasound Irradiation | Solvent-free, aqueous media | Short reaction times, good to excellent yields, mild conditions. researchgate.netbohrium.com |
Chemical Modifications and Functionalization of the Pyrazolone Ring System
The inherent reactivity of the 4-hydroxy-1,2-dihydro-3H-pyrazol-3-one scaffold allows for a diverse array of chemical modifications. These transformations are crucial for the synthesis of novel derivatives with tailored properties and for their incorporation into more complex molecular architectures. The pyrazolone ring possesses multiple reactive sites, including the two nitrogen atoms and the carbon atoms of the heterocyclic ring, each offering opportunities for selective functionalization.
N-Substitution Reactions at Pyrazolone Nitrogen Atoms
The nitrogen atoms of the pyrazolone ring are nucleophilic and can readily participate in substitution reactions, allowing for the introduction of a wide variety of substituents. These N-functionalized pyrazolones are important precursors for more complex molecules.
N-Alkylation: A common strategy for N-functionalization is alkylation. This can be achieved using various alkylating agents under different reaction conditions. For instance, N-alkylation of pyrazolones has been successfully performed using alkyl halides in the presence of a base. Phase-transfer catalysis is a particularly effective method for this transformation, facilitating the reaction between the pyrazolone salt and the alkyl halide in a biphasic system. researchgate.netchemistryviews.org Another approach involves the use of trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, providing an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org This acid-catalyzed method allows for the introduction of benzylic, phenethyl, and benzhydryl groups at the nitrogen atom. mdpi.comsemanticscholar.org In the case of unsymmetrical pyrazoles, the regioselectivity of N-alkylation is often controlled by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. mdpi.comsemanticscholar.org
N-Arylation: The introduction of aryl groups at the pyrazolone nitrogen atoms is another important modification. Copper-catalyzed cross-coupling reactions are frequently employed for the N-arylation of pyrazolones with aryl halides. nih.govsemanticscholar.org These reactions often require a suitable ligand to facilitate the coupling process. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the N-arylation.
| Reaction Type | Reagents and Conditions | Resulting Moiety |
| N-Alkylation | Alkyl halides, Base, Phase-Transfer Catalyst | N-Alkyl pyrazolone |
| N-Alkylation | Trichloroacetimidates, Brønsted acid catalyst | N-Alkyl (e.g., benzyl, phenethyl) pyrazolone |
| N-Arylation | Aryl halides, Copper catalyst, Ligand, Base | N-Aryl pyrazolone |
C-Substitution and Functional Group Introduction on the Pyrazolone Ring (e.g., at C-4)
The carbon atoms of the pyrazolone ring can also be functionalized, with the C-4 position being particularly susceptible to electrophilic substitution due to its high electron density. quora.com This allows for the introduction of a variety of functional groups at this position.
Electrophilic Substitution at C-4: The electron-rich nature of the C-4 position makes it a prime target for electrophilic attack. quora.com This reactivity has been exploited for the introduction of various functional groups. For example, direct thiocyanation and selenocyanation of the pyrazole skeleton at the C-4 position can be achieved using reagents like NH4SCN or KSeCN in the presence of an oxidizing agent such as PhICl2. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This metal-free approach proceeds through the in-situ generation of a reactive electrophilic species. beilstein-journals.orgbeilstein-archives.orgresearchgate.net Other electrophilic substitution reactions, such as nitration and halogenation, can also be directed to the C-4 position under appropriate conditions. masterorganicchemistry.comresearchgate.netlibretexts.org
Alkylation at C-4: The C-4 position can also be alkylated. For instance, the reaction of 1-phenyl-3,5-disubstituted pyrazol-5-ones with polyfluorinated aliphatic aldehydes at room temperature leads to the formation of 4-(1-hydroxypolyfluoroalkyl)pyrazoles. lookchem.com
C-H Activation/Arylation: While direct C-H arylation can be challenging to control regioselectively on the pyrazole ring, academie-sciences.fr strategies have been developed to functionalize specific positions. Although less common for the C-4 position of this compound itself, C-H activation is a powerful tool for the functionalization of the broader pyrazole class. For instance, palladium-catalyzed C-3 arylation of (1H) indazoles and pyrazoles has been reported. nih.gov
| Reaction Type | Reagents and Conditions | Functional Group Introduced at C-4 |
| Thiocyanation | NH4SCN, PhICl2 | -SCN |
| Selenocyanation | KSeCN, PhICl2 | -SeCN |
| Alkylation | Polyfluorinated aliphatic aldehydes | -CH(OH)Rf |
| Nitration | HNO3/H2SO4 | -NO2 |
Formation of Fused Heterocyclic Architectures Incorporating the Pyrazolone Moiety
The pyrazolone ring is a versatile building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. hilarispublisher.comnih.govnih.gov The reactive functional groups on the pyrazolone ring can participate in cyclocondensation and tandem reactions to construct bicyclic and polycyclic architectures.
Pyrazolo-fused Pyridines and Pyrimidines: 5-Aminopyrazole derivatives are common starting materials for the synthesis of pyrazolo[3,4-b]pyridines through condensation reactions with 1,3-dielectrophiles. researchgate.netresearchgate.net For example, the Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehyde with compounds containing an active methylene (B1212753) group leads to the formation of the pyrazolo[3,4-b]pyridine scaffold. semanticscholar.org Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized from the reaction of aminopyrazoles with enaminones or β-diketones. nih.gov
Pyrazolo-fused Indolizines: The intramolecular cyclization of appropriately substituted pyrazoles can lead to the formation of pyrazolo[3,4-e]indolizine derivatives. semanticscholar.org This strategy often involves the initial formation of a precursor containing both the pyrazole and a suitable side chain that can undergo cyclization. semanticscholar.org
Chromone-fused Pyrazoles: Pyrazolone derivatives can be used in tandem reactions to construct complex fused systems, such as chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-ones. nih.gov These reactions can involve multiple steps, including cycloaddition and condensation, to build the final polycyclic structure. nih.gov The reaction of 3-formylchromones with 5-aminopyrazoles is a known route to such fused systems. nih.gov
| Fused Heterocycle | Synthetic Strategy | Key Precursors |
| Pyrazolo[3,4-b]pyridine | Cyclocondensation (e.g., Friedländer) | 5-Aminopyrazole-4-carbaldehyde, Active methylene compounds |
| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | 3(5)-Aminopyrazole, β-Diketones/Enaminones |
| Pyrazolo[3,4-e]indolizine | Intramolecular Cyclization | Substituted pyrazole with a reactive side chain |
| Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | Tandem Reaction/Cycloaddition | 3-Formylchromone, 5-Aminopyrazole |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy Analysis (FT-IR, Raman) for Molecular Fingerprinting
The FT-IR spectrum of pyrazolone (B3327878) derivatives is characterized by several key absorption bands. researchgate.net A broad band is typically observed in the 3400-3200 cm⁻¹ region, which can be attributed to the stretching vibrations of the O-H and N-H groups. researchgate.net The presence of intermolecular hydrogen bonding in the solid state can significantly broaden these peaks. semanticscholar.org The C=O stretching vibration of the pyrazolone ring is a strong and characteristic absorption, typically appearing in the range of 1710-1650 cm⁻¹. semanticscholar.org Vibrations corresponding to the C=N and C=C bonds of the pyrazole (B372694) ring are found in the 1600-1450 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations of the pyrazole ring are expected around 3100-3000 cm⁻¹. semanticscholar.org
Theoretical calculations using Density Functional Theory (DFT) on the parent pyrazol-5-one molecule help to assign these vibrational frequencies. For instance, calculations at the B3LYP/6-31G(d) level show the N-H stretching frequency to be sensitive to substitution. researchgate.net The calculated spectra for pyrazole and its derivatives show that ring deformation modes typically appear below 700 cm⁻¹. researchgate.netderpharmachemica.com
Raman spectroscopy provides complementary information. In derivatives like dipyrone, a quantitative analysis of Raman band areas and heights has been successfully employed. nih.gov For the 4-hydroxy-pyrazolone structure, Raman scattering would be particularly useful for observing the symmetric vibrations of the pyrazole ring, which might be weak in the IR spectrum.
Table 1: Characteristic Vibrational Frequencies for the Pyrazolone Core
| Functional Group | FT-IR Frequency Range (cm⁻¹) | Raman Signal |
|---|---|---|
| O-H / N-H Stretch | 3400 - 3200 (Broad) | Expected |
| C-H Stretch (Ring) | 3100 - 3000 | Expected |
| C=O Stretch | 1710 - 1650 (Strong) | Expected |
| C=N / C=C Stretch (Ring) | 1600 - 1450 | Expected |
Note: Data is based on characteristic frequencies for pyrazolone derivatives and theoretical calculations. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomistic connectivity and stereochemistry of 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides definitive evidence for the covalent framework and insight into the dynamic tautomeric equilibria.
The ¹H NMR spectrum of the pyrazolone core is relatively simple, yet informative. The chemical shifts are highly dependent on the solvent and the dominant tautomeric form. In derivatives, the N-H proton of the pyrazole ring typically gives rise to a broad singlet in the downfield region, often between δ 9.5 and 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. tandfonline.com The O-H proton signal can also appear in this region and is often exchangeable with D₂O. The C-H proton at position 5 of the pyrazolone ring would be expected to resonate as a singlet, with its chemical shift influenced by the electronic environment. In related 4-hydroxymethyl-pyrazoles, the ring protons (H-3 and H-5) appear as singlets in the range of δ 7.6 to 8.2 ppm in DMSO-d₆. researchgate.net The proton at the 4-position, if present (in the non-hydroxylated parent pyrazolone), typically appears further upfield.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The most downfield resonance is typically the carbonyl carbon (C-3), which appears in the region of δ 160-180 ppm. semanticscholar.org The carbon atom bearing the hydroxyl group (C-4) would be expected to resonate in the δ 140-160 ppm range, depending on the tautomeric form. The C-5 carbon, adjacent to the N-H group, typically appears around δ 130-145 ppm. The chemical shifts of these carbons are sensitive to substituent effects and the solvent environment, reflecting changes in the electronic distribution within the heterocyclic ring. researchgate.net For example, in 1-phenyl-3-methyl-5-pyrazolone, the C-3, C-4, and C-5 carbons are observed at approximately δ 157, 99, and 141 ppm, respectively, showcasing the significant influence of substituents.
¹⁵N NMR spectroscopy is particularly powerful for studying the tautomerism of pyrazolones, as it directly probes the nitrogen atoms. nih.gov The pyrazolone ring contains two distinct nitrogen environments: a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). In studies of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, solid-state ¹⁵N NMR showed the pyrrole-like N-1 at δ 192.6 ppm and the pyridine-like N-2 at δ 243.1 ppm. nih.gov This significant chemical shift difference (Δδ ≈ 50 ppm) clearly distinguishes between the two nitrogen types. nih.gov In solution, the chemical shifts can be averaged if there is rapid proton exchange between the nitrogen atoms, providing valuable information on the kinetics of the tautomeric equilibrium. nih.gov
Table 2: Typical NMR Chemical Shift Ranges for the this compound Core
| Nucleus | Position | Chemical Shift Range (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | N-H | 9.5 - 11.0 | Broad, solvent dependent |
| O-H | Variable, broad | Exchangeable with D₂O | |
| C₅-H | 7.5 - 8.5 | Singlet, dependent on substitution | |
| ¹³C | C-3 (C=O) | 160 - 180 | Quaternary |
| C-4 (C-OH) | 140 - 160 | Quaternary | |
| C-5 | 130 - 145 | Methine carbon | |
| ¹⁵N | N-1 (Pyrrole-like) | ~190 - 200 | Referenced against external ¹⁵NH₄Cl |
Note: Ranges are compiled from data on various pyrazolone derivatives and may vary based on solvent, concentration, and specific tautomer. nih.govresearchgate.netsemanticscholar.orgtandfonline.com
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The absorption spectrum of this compound is expected to be influenced by the π → π* and n → π* transitions associated with the conjugated pyrazolone system. The exact position (λ_max) and intensity (ε) of the absorption bands are sensitive to the solvent polarity and the specific tautomer present. nih.gov
In derivatives of pyrazolone, absorption bands are typically observed in the UV region. For example, studies on pyrano[2,3-c]pyrazole derivatives, which contain a similar pyrazolone core, show absorption maxima in the range of 240-380 nm in methanol (B129727). researchgate.net The electronic spectra of these compounds are often complex due to the overlap of multiple electronic transitions. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and assign these electronic transitions. researchgate.net For the parent 4-hydroxy-pyrazolone, a primary absorption band corresponding to a π → π* transition within the conjugated heterocyclic system is expected. The presence of the hydroxyl and carbonyl groups also introduces the possibility of weaker n → π* transitions.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₃H₄N₂O₂) is 100.03 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be expected at m/z 100. The fragmentation of the pyrazole ring is a key diagnostic feature. Common fragmentation pathways for pyrazoles involve the loss of small, stable molecules. A characteristic fragmentation pattern for pyrazoles involves the cleavage of the N-N bond and subsequent ring fission. researchgate.net For this compound, one would anticipate initial fragmentation events such as the loss of CO (m/z 72), followed by the loss of HCN (m/z 45) or other small fragments. The fragmentation of 3-methyl-5-pyrazolone, for instance, shows a prominent peak corresponding to the loss of the CH₂CO fragment. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dipyrone |
| 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one |
| 1-Phenyl-3-methyl-5-pyrazolone |
X-ray Single Crystal Diffraction for Solid-State Molecular Geometry
While the crystal structure of the parent compound, this compound, is not extensively documented in publicly available literature, numerous studies on its derivatives have provided a wealth of crystallographic data. These studies collectively illuminate the structural landscape of the pyrazolone core.
Detailed research findings from several key studies on pyrazolone derivatives are summarized below, illustrating the common structural motifs and variations observed in the solid state.
In a study of 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, the molecule was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net The detailed bond lengths and angles provided a high-resolution view of the molecular geometry, confirming the tautomeric form present in the solid state.
Another investigation into the structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) showed that it crystallizes in a triclinic system with a P-1 space group. mdpi.com This study provided valuable data on the bond lengths and angles within the pyrazolone ring and the attached side chains, contributing to a broader understanding of the structural chemistry of this class of compounds.
The crystallographic data for these and other pyrazolone derivatives are presented in the following tables to provide a comparative overview of their solid-state molecular geometries.
Crystallographic Data for (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one spast.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
Crystallographic Data for (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one spast.org
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
Crystallographic Data for (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one spast.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
Crystallographic Data for 1-Phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.3075(7) |
| b (Å) | 6.5075(3) |
| c (Å) | 18.4929(9) |
| β (°) | 92.883(4) |
| Volume (ų) | 1479.24(13) |
| Z | 4 |
Crystallographic Data for 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
These data underscore the structural diversity of pyrazolone derivatives in the solid state. The planarity of the central pyrazolone ring is a consistent feature, though slight deviations can occur depending on the electronic and steric demands of the substituents. The substituents at the N1, C3, C4, and C5 positions play a crucial role in directing the crystal packing through various intermolecular interactions, such as hydrogen bonding and π-π stacking. This, in turn, influences the macroscopic properties of the crystalline material. The study of these crystal structures is vital for understanding structure-property relationships and for the rational design of new pyrazolone-based compounds with specific solid-state characteristics.
Theoretical and Computational Chemistry Investigations of 4 Hydroxy 1,2 Dihydro 3h Pyrazol 3 One
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. biointerfaceresearch.commdpi.com It is a prominent post-Hartree-Fock technique for computing molecular structures and energies from first principles. biointerfaceresearch.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), provide significant insights into the geometry, reactivity, and spectroscopic properties of compounds like 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one. researchgate.netnih.govtandfonline.com
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. researchgate.netresearchgate.net This process determines the structure corresponding to a true minimum on the potential energy surface, confirmed by ensuring all vibrational frequencies are positive. researchgate.net For this compound, DFT calculations are used to determine the precise bond lengths, bond angles, and dihedral angles of its lowest energy state. The optimized geometry provides a foundational understanding of the molecule's spatial arrangement. Calculated results from DFT methods have been shown to reproduce experimental structures, such as those determined by X-ray crystallography, with a high degree of accuracy. researchgate.netnih.gov
Interactive Data Table: Representative Optimized Geometrical Parameters for a Pyrazolone (B3327878) Ring Core
Note: Data is representative of pyrazolone structures analyzed by DFT methods. Specific values for the title compound may vary.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C=O | ~1.23 Å |
| C-N | ~1.38 Å | |
| N-N | ~1.37 Å | |
| C-C | ~1.45 Å | |
| Bond Angle | N-N-C | ~108° |
| N-C-C | ~110° | |
| C-C=O | ~125° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.commdpi.com The LUMO, conversely, acts as an electron acceptor, and its energy is associated with electron affinity and electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.nettandfonline.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. tandfonline.com This energy gap is also instrumental in determining the molecule's electronic and optical properties. tandfonline.com
Interactive Data Table: FMO Properties and Energy Gap
Note: Values are illustrative for pyrazole (B372694) derivatives based on DFT calculations.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 to -5.5 |
| LUMO Energy | ELUMO | - | -1.5 to -0.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.combhu.ac.inchemrxiv.org The MEP surface illustrates the electrostatic potential on the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups. Regions of positive potential (colored blue) indicate electron deficiency and are sites for nucleophilic attack; these are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group. bhu.ac.inresearchgate.net The MEP map thus provides a clear, visual guide to the molecule's reactivity and its potential for intermolecular interactions like hydrogen bonding. chemrxiv.orgnih.gov
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's Lewis structure concept of bonds and lone pairs. uni-muenchen.de This method provides detailed insights into intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net
Global and local chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.comasrjetsjournal.org
Key global descriptors include:
Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (IP + EA) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).
These descriptors collectively offer a comprehensive profile of the molecule's stability and reactivity trends. mdpi.comasrjetsjournal.org
Interactive Data Table: Global Chemical Reactivity Descriptors
Note: These values are derived from the typical FMO energies listed previously.
| Descriptor | Symbol | Formula |
| Ionization Potential | IP | -EHOMO |
| Electron Affinity | EA | -ELUMO |
| Electronegativity | χ | (IP + EA) / 2 |
| Chemical Hardness | η | (IP - EA) / 2 |
| Chemical Softness | S | 1 / (2η) |
| Electrophilicity Index | ω | μ² / (2η) |
Prototropic Tautomerism Studies and Energetic Stability Assessment
Pyrazolones are well-known for their ability to exist in different tautomeric forms due to the migration of a proton (prototropic tautomerism). nih.govnih.govchimia.ch For this compound, several tautomers are possible, primarily involving the migration of protons between the oxygen and nitrogen atoms. The main tautomeric equilibrium is between the keto form (pyrazol-3-one) and the enol form (pyrazol-3-ol). nih.govresearchgate.net
Computational chemistry, particularly DFT, is an essential tool for studying these tautomeric equilibria. researchgate.net By calculating the total electronic energies of each possible tautomer, researchers can assess their relative stabilities. nih.gov The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the predominant form under given conditions. These studies often consider the effect of the environment by performing calculations in the gas phase as well as simulating different solvents using models like the Polarizable Continuum Model (PCM). researchgate.net The relative stability of tautomers can be significantly influenced by the polarity of the solvent, with different forms being favored in nonpolar versus polar environments. nih.gov X-ray crystal structure analysis has shown that in the solid state, some pyrazolone derivatives exist exclusively in one tautomeric form, such as the 1H-pyrazol-3-ol form. nih.govnih.gov
Keto-Enol Tautomeric Equilibria
Pyrazolones are known for their ability to exist in different prototropic tautomeric forms. For this compound, the primary equilibrium involves the keto form (this compound) and the enol form (1H-pyrazol-3,4-diol). The study of tautomeric equilibria is vital as the reactivity and biological activity of a compound are highly dependent on the proportion of each tautomer present. orientjchem.org
Theoretical investigations, often employing Density Functional Theory (DFT), are used to calculate the thermodynamic functions and relative stabilities of these tautomeric forms. orientjchem.org While the enol form is often less stable than the keto form due to the high stability of the C=O bond compared to the C=C bond, this can be influenced by various factors such as substitution and solvent effects. orientjchem.org For related compounds like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, X-ray crystal structure analysis has shown that the compound exists in its enol form (1H-pyrazol-3-ol) in the solid state, forming dimeric units connected by intermolecular hydrogen bonds. nih.govnih.gov This suggests that the enol tautomer can be significantly stable under certain conditions. NMR spectroscopic studies comparing solid-state and solution data further support that the enol form can be the dominant species. nih.gov
Solvent Effects on Tautomeric Forms (e.g., Polarizable Continuum Model (PCM), Onsager Model)
The equilibrium between tautomers is highly sensitive to the surrounding environment, particularly the solvent. Computational methods like the Polarizable Continuum Model (PCM) are employed to simulate the effect of different solvents on the stability of tautomeric forms. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
Studies on related dicarbonyl compounds have shown that polar solvents tend to stabilize the keto tautomer more than the corresponding enol tautomer. orientjchem.org This is often attributed to the higher polarity of the keto form and its ability to act as a hydrogen bond acceptor. orientjchem.org In contrast, the enol form, which can be stabilized by an intramolecular hydrogen bond, may be disrupted in protic solvents like water or methanol (B129727). researchgate.net For instance, in nonpolar solvents such as CCl4 or cyclohexane, the intramolecular hydrogen bond of the enol form often persists. researchgate.net However, in polar aprotic solvents like DMSO, this bond can be disrupted, leading to a decrease in the percentage of the enol form due to unfavorable entropy changes. nih.govresearchgate.net Computational studies on similar heterocyclic systems using the PCM model have confirmed that while one tautomer may be more stable in the gas phase or non-polar solvents, the relative stability can shift in favor of another tautomer in polar solvents. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach is valuable for correlating the electronic structure of a compound with its spectroscopic properties. By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax).
For pyrazole derivatives and other heterocyclic compounds, TD-DFT calculations have shown good agreement with experimental data. nih.govresearchgate.net The calculations provide insights into the nature of the electronic transitions, often involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's electronic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high electronic stability and low reactivity. nih.gov Theoretical studies using TD-DFT on pyrazole-triazole hybrids have successfully predicted their optical energy bandgaps, which are crucial for applications in optoelectronic devices. researchgate.netresearchgate.net
Molecular Modeling and Simulation Approaches
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Pyrazole derivatives have been the subject of numerous docking studies to investigate their interactions with various biological targets. nih.govdergipark.org.tr
These studies involve docking pyrazole-containing ligands into the active sites of enzymes to predict their binding affinity and interaction patterns. The results are often visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-enzyme complex. nih.govrdd.edu.iq For example, derivatives of 4,5-dihydro-1H-pyrazole have been docked into cyclooxygenase (COX-1 and COX-2) enzymes to explore their potential as anti-inflammatory agents. dergipark.org.tr Similarly, other pyrazole derivatives have been studied as potential inhibitors of carbonic anhydrase and 5α-reductase. nih.govrdd.edu.iq
The binding affinity is typically reported as a score, such as binding energy (in kcal/mol) or a MolDock Score, where a more negative value indicates a stronger interaction.
Table 1: Examples of Molecular Docking Studies with Pyrazole Derivatives
| Compound Type | Target Protein (PDB ID) | Binding Affinity/Score | Key Interactions Noted | Source |
|---|---|---|---|---|
| 4,5-Dihydro-1H-pyrazole derivative | COX-2 (3LN1) | Not specified, but good interaction | Interactions with the active site pocket | dergipark.org.tr |
| Pyrazolone chalcone (Compound 3b) | YAP/TEAD | -8.45 kcal/mol | Hydrogen bonds, hydrophobic interactions, electrostatic interactions | nih.gov |
| Pyrazole-carboxamide (Compound 6a) | Carbonic Anhydrase II (hCA II) | Kᵢ = 0.007 µM | Interactions with the enzyme active site | nih.gov |
| Pyrazole derivative (Compound 3a) | 5α-reductase (7BW1) | -172.891 (MolDock Score) | Hydrogen bonds, π-stacking, van der Waals forces | rdd.edu.iq |
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interactions and conformational changes. The stability of the complex is a key indicator of the ligand's potential efficacy.
A common metric used to analyze stability in MD simulations is the Root Mean Square Deviation (RMSD). ajchem-a.com The RMSD of the ligand and protein backbone atoms are calculated over the simulation period (e.g., 50-100 ns). A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. ajchem-a.com In addition to RMSD, other parameters like the number of hydrogen bonds over time and the Root Mean Square Fluctuation (RMSF) of individual residues are analyzed to understand the dynamics of the interaction. ajchem-a.com For instance, simulations of pyrazole-carboxamide derivatives complexed with carbonic anhydrase have been used to confirm the stability of the docking results over a 50 ns timeframe. nih.gov
Table 2: Example RMSD Values from Molecular Dynamics Simulations
| Complex | Simulation Time | Average RMSD (Å) | Interpretation | Source |
|---|---|---|---|---|
| F2-4LXZ | 50 ns | 1.86 | Stable complex, well-intermingled with the apoenzyme | ajchem-a.com |
| F3-4LXZ | 50 ns | 1.62 | Highly stable complex | ajchem-a.com |
Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 1,2 Dihydro 3h Pyrazol 3 One Derivatives
Electrophilic and Nucleophilic Reactions of the Pyrazolone (B3327878) Ring
The pyrazolone ring's structure, characterized by both electron-donating and electron-withdrawing groups, makes it amenable to both electrophilic and nucleophilic attacks. The C4 position, flanked by a carbonyl group and a double bond in its enol tautomer, possesses an active methylene (B1212753) group. This site is particularly susceptible to electrophilic substitution reactions. The generation of a carbanion at this position facilitates reactions with a wide array of electrophiles.
Acylation and Alkylation Reactions at Ring Positions
Acylation and alkylation are fundamental transformations for modifying the pyrazolone scaffold, allowing for the introduction of various functional groups at the nitrogen, oxygen, and carbon atoms of the ring.
Alkylation: The alkylation of pyrazol-3-ones can occur at multiple sites. The nitrogen atom of the lactam group is a common site for N-alkylation. researchgate.net Additionally, O-alkylation of the enolic hydroxyl group can be achieved, though the selectivity between N- and O-alkylation often depends on the substrate, alkylating agent, and reaction conditions. nih.gov For instance, direct alkylation with alkyl halides can produce a mixture of N- and O-alkylated products. nih.gov In the presence of a strong base, a stabilized carbanion can be generated from a methyl group or at the C4 position, which can then be alkylated. researchgate.netresearchgate.net Phase transfer catalysis (PTC) conditions have been effectively used for the N-alkylation of pyrazolone derivatives using various alkylating reagents in solvents like dimethylformamide. researchgate.net
Acylation: Acylation reactions are frequently carried out on substituted pyrazolones, particularly those bearing an amino group, such as 4-aminoantipyrine (B1666024). researchgate.net However, the pyrazolone ring itself can undergo acylation at different positions. Studies using phase-transfer catalysis have shown that acylation can lead to N-, O-, and C-acylated products, depending on the substrate and the acylating agent. researchgate.net For example, the reaction of 3-hydroxy-5-methyl-1H-pyrazole with acetyl chloride under PTC conditions yields primarily the O-acetylated product. researchgate.net In contrast, using a more reactive substrate like 3-hydroxy-5-phenyl-1H-pyrazole can lead to N-, C4-, and O-triacetylation. researchgate.net The choice of acyl chloride and the substituents on the pyrazolone ring dictates the degree and position of acylation. researchgate.net
Table 1: Acylation of 3-Hydroxy-5-substituted-1H-pyrazoles under Phase Transfer Catalysis (PTC) Data sourced from literature findings. researchgate.net
| Starting Pyrazole (B372694) (R) | Acyl Chloride (R1-CO-Cl) | Product(s) | Type of Acylation |
| 5-Methyl | Acetyl chloride | 5-methyl-1H-pyrazol-3-yl acetate | O-Acylation |
| 5-Phenyl | Acetyl chloride | 1,4-diacetyl-5-phenyl-1H-pyrazol-3-yl acetate | N, C, O-Triacylation |
| 5-Methyl | Benzoyl chloride | 1-benzoyl-5-methyl-1H-pyrazol-3-yl benzoate (B1203000) & 1,4-dibenzoyl-5-methyl-1H-pyrazol-3-yl benzoate | N, O-Dibenzoylation & N, C, O-Tribenzoylation |
| 5-Phenyl | Benzoyl chloride | 5-phenyl-1H-pyrazol-3-yl benzoate | O-Acylation |
Halogenation and Sulfonation Chemistry
Halogenation: The halogenation of pyrazol-3-one derivatives has been documented, primarily involving bromine. Reactions with bromine and N-bromosuccinimide are the most commonly reported methods for introducing a halogen atom onto the pyrazolone scaffold. researchgate.net These reactions typically proceed via electrophilic substitution at the electron-rich C4 position of the ring.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) onto the pyrazolone ring can be achieved through sulfonation reactions. The sulfonation of 5-aminopyrazol-3-ones has been described in the literature. researchgate.net The reaction generally involves treating the pyrazolone derivative with a sulfonating agent such as concentrated sulfuric acid or oleum. google.comnih.gov The position of sulfonation is influenced by the existing substituents on the ring, which direct the incoming electrophile.
Condensation Reactions and Schiff Base Formation
Condensation reactions are a cornerstone of pyrazolone chemistry, providing access to a vast array of complex derivatives, most notably Schiff bases. These reactions typically involve the active methylene group at the C4 position or a functional group (like an amino or formyl group) attached to the ring.
Knoevenagel Condensation: The C4 position of the pyrazolone ring contains an acidic hydrogen, making it an active methylene compound. ekb.eg In the presence of a weak base like piperidine, this position can be deprotonated to form a nucleophile. This nucleophile readily participates in Knoevenagel condensation with aldehydes or ketones. ekb.eg The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration, to yield an α,β-unsaturated product, often a 4-benzylidene-3H-pyrazol-3-one derivative. ekb.eg
Schiff Base Formation: Schiff bases, characterized by an azomethine (-C=N-) group, are widely synthesized from pyrazolone precursors. researchgate.net There are two primary routes:
Condensation of an amino-pyrazolone with a carbonyl compound: Derivatives like 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) are extensively used. The primary amino group at the C4 position condenses with various aldehydes and ketones to form the corresponding Schiff base. researchgate.netnih.gov
Condensation of a pyrazole-carbaldehyde with a primary amine: Pyrazolone derivatives containing a formyl group (-CHO), such as 3-methyl-1-phenyl-2-pyrazoline-5-one-4-carboxaldehyde, react with primary amines (including aromatic and aliphatic amines) to yield Schiff bases. ekb.egchemistryjournal.netresearchgate.net
These condensation reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netekb.eg The resulting Schiff bases are important not only as synthetic intermediates but also as ligands in coordination chemistry. chemistryjournal.net
Table 2: Examples of Schiff Base Formation from Pyrazolone Derivatives
| Pyrazolone Precursor | Co-reactant | Resulting Schiff Base Type |
| 4-Aminoantipyrine | Benzil | (4E)-4-(2-oxo-1,2-diphenylethylideneamino)-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one nih.gov |
| 4-Formyl-3-methyl-1-phenyl-2-pyrazoline-5-one | Sulfanilamide | (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide chemistryjournal.net |
| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Schiff base with phenol (B47542) and pyrazole moieties researchgate.net |
| Pyrazole aldehyde | Various aromatic amines (e.g., p-methyl aniline) | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methylaniline ekb.eg |
Oxidation and Reduction Processes Affecting the Pyrazolone Core and its Substituents
The pyrazolone core and its substituents can undergo various oxidation and reduction reactions, which are crucial for the functionalization and understanding of their chemical properties.
Oxidation: Pyrazol-3-ones can be oxidized by a variety of oxidizing agents. researchgate.net The oxidation potentials and hydroxyl radical scavenging activities of some pyrazolone derivatives have been investigated, indicating their potential role in redox processes. researchgate.net The specific outcome of an oxidation reaction depends on the oxidizing agent used and the substitution pattern of the pyrazolone ring.
Reduction: The pyrazolone ring itself is generally stable towards many reducing agents. This stability allows for the selective reduction of functional groups attached to the ring without affecting the core structure. researchgate.net For instance, substituents such as aldehyde, nitro, nitroso, alkene, and imino groups can be effectively reduced using various reducing agents while leaving the pyrazolone ring intact. researchgate.net This chemoselectivity is highly valuable in multistep synthetic sequences involving pyrazolone intermediates.
Coordination Chemistry of 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one Derivatives as Ligands
Derivatives of this compound, particularly the Schiff bases formed from them, are excellent chelating ligands for a wide range of metal ions. The presence of multiple heteroatoms (N, O) in favorable positions allows them to form stable coordination complexes.
Synthesis: Metal complexes of pyrazolone-derived ligands are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. researchgate.netnih.gov The reaction mixture is usually heated under reflux to facilitate complex formation. researchgate.netnih.gov The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. A wide variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II), have been used to prepare these complexes. researchgate.netresearchgate.net The stoichiometry of the complexes, typically in a 1:2 metal-to-ligand ratio, indicates that the ligands often act as monobasic bidentate or neutral tetradentate agents. chemistryjournal.netresearchgate.net
Characterization: A combination of analytical and spectroscopic techniques is employed to elucidate the structure and bonding in these metal complexes.
Elemental Analysis and Molar Conductance: These methods help determine the empirical formula and the metal-to-ligand ratio. Molar conductance measurements in solvents like DMF or DMSO indicate whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netsbmu.ac.ir
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the frequency of the azomethine (C=N) stretching vibration and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds confirm the coordination of the ligand to the metal ion. chemistryjournal.netsbmu.ac.ir
UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques provide information about the geometry of the complexes. The position of d-d transition bands in the electronic spectra, along with the measured magnetic moment, helps in proposing geometries such as octahedral, tetrahedral, or square planar for the metal center. researchgate.netnih.govsbmu.ac.ir
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to confirm changes in the chemical environment of protons and carbons upon complexation. nih.gov
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized ligands and complexes. researchgate.net
Through these characterization methods, it has been established that pyrazolone Schiff base ligands typically coordinate to metal ions through the azomethine nitrogen and the enolic or phenolic oxygen atom, forming stable chelate rings. chemistryjournal.netresearchgate.net
Chelation Modes and Metal-Ligand Bonding Analysis of this compound Derivatives
The coordination chemistry of this compound and its derivatives is characterized by their versatile chelating behavior, primarily acting as bidentate ligands that coordinate to metal ions through two oxygen atoms. This O,O-chelation is a consequence of the molecule's ability to exist in various tautomeric forms, particularly after deprotonation, which facilitates the formation of stable six-membered chelate rings with a metal center. The specific coordination mode and the resulting geometry of the metal complex are influenced by several factors, including the nature of the metal ion, the substituents on the pyrazolone ring, and the reaction conditions.
Derivatives of this compound, especially the 4-acylpyrazolones, are well-documented as effective O,O-chelators. nih.gov Upon deprotonation, these ligands form an anion where the negative charge is delocalized over the β-dicarbonyl fragment, enabling coordination with a metal ion. nih.gov This chelation results in the formation of a six-membered ring, a stable arrangement that is a common feature in the coordination chemistry of β-diketones and their analogues. nih.gov
The versatility of these pyrazolone derivatives as ligands is evident in the diverse geometries of the resulting metal complexes. The number of ligands coordinating to the metal center and the presence of other ancillary ligands (like water or solvent molecules) dictate the final structure. Common coordination geometries observed include distorted octahedral, pentagonal-bipyramidal, and antiprismatic arrangements. nih.gov For instance, complexes with a 1:2 metal-to-ligand ratio often adopt an octahedral geometry, while a 1:3 ratio can lead to higher coordination numbers. nih.gov
A detailed analysis of the crystal structures of various metal complexes with this compound derivatives provides valuable insights into the nature of the metal-ligand bonding. The bond lengths between the metal center and the oxygen donor atoms of the pyrazolone ligand are a key indicator of the strength and nature of the coordination bond.
For example, in a sodium complex with a phenyl-protected acylpyrazolone, the Na-O bond lengths are approximately 2.335(1) Å and 2.352(1) Å, which are comparable to other sodium-pyrazolonato complexes. nih.gov In a dimeric calcium complex with a pentagonal-bipyramidal coordination, the Ca-O bond lengths are also documented. nih.gov
Transition metal complexes also exhibit this characteristic O,O-chelation. In a cis-configured zinc(II) complex with a phenyl-pyrazolone ligand, the Zn-O bond lengths are similar to those in related trans-arranged octahedral zinc complexes. nih.gov Similarly, a cobalt(II) complex with a sulfadiazine-pyrazole prodrug displays a distorted octahedral geometry with Co-O bond distances ranging from 2.0635(11) to 2.1036(10) Å. mdpi.com Even in more complex structures, such as a copper(II) complex with a ligand derived from two phenylpyrazol-5-one moieties, coordination occurs exclusively through the oxygen atoms. researchgate.net
The following interactive data tables summarize key structural features of several metal complexes with derivatives of this compound, illustrating the common chelation modes and providing specific metal-ligand bonding parameters.
Table 1: Structural Data for Selected Metal Complexes with this compound Derivatives
| Metal Ion | Ligand Derivative | Coordination Number | Geometry | Metal-Oxygen Bond Lengths (Å) | Reference |
| Na⁺ | Phenyl-protected acylpyrazolone | 6 | Octahedral | 2.335(1), 2.352(1) | nih.gov |
| Ca²⁺ | Phenyl-pyrazolone | 7 | Pentagonal-bipyramidal | Not specified | nih.gov |
| Mg²⁺ | Phenyl-pyrazolone | 6 | Octahedral | Not specified | nih.gov |
| Zn²⁺ | Phenyl-pyrazolone | 6 | Distorted Octahedral (cis) | Comparable to related complexes | nih.gov |
| Co²⁺ | (E)-4-(2-(3-methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide | 6 | Distorted Octahedral | 2.0635(11) - 2.1036(10) | mdpi.com |
| Cu²⁺ | 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one | Not specified | Not specified | O,O-coordination confirmed | researchgate.net |
Table 2: Selected Metal-Ligand Bond Angles for a Cobalt(II) Complex
| Complex | Bond Angle | Value (°) |
| Co(L)(H₂O)₄₂ | O-Co-O (water ligands) | Varies |
| O-Co-N | Varies | |
| N-Co-N | Not applicable | |
| L = (E)-4-(2-(3-methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide |
These structural data consistently highlight the preference for O,O-bidentate chelation in derivatives of this compound, leading to the formation of stable metal complexes with a variety of geometries. The analysis of metal-ligand bond lengths further quantifies the interaction between the metal center and the pyrazolone ligand.
Advanced Studies on Biological Activities in Vitro and Mechanistic Focus
Enzyme Inhibition Studies (In Vitro)
Derivatives of the 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one core structure have been extensively investigated as inhibitors of various key enzymes involved in a range of physiological and pathological processes. These in vitro studies provide critical insights into their mechanisms of action and potential therapeutic applications.
The pyrazole (B372694) scaffold is a recognized pharmacologically important structure, and its derivatives have been identified as potent kinase inhibitors. nih.gov Kinases are crucial regulators of numerous cellular functions, and their dysregulation is implicated in diseases like cancer, inflammation, and neurodegenerative disorders. nih.gov
Research has shown that pyrazole-based compounds can act as multi-kinase inhibitors. For instance, certain pyrazole derivatives have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK5, with IC50 values of 24 nM and 23 nM, respectively. nih.gov Another notable target is Heat shock protein 90 (Hsp90), a chaperone protein essential for the stability and function of many signaling proteins, including kinases. nih.gov Pyrazole-scaffold inhibitors have been developed that bind to the N-terminal ATP pocket of Hsp90, disrupting its function and leading to the degradation of its client proteins. nih.gov For example, 4-aminopyrazole derivatives have shown Hsp90 binding affinity with IC50 values as low as 0.6 μM. nih.gov
Derivatives of pyrazolone (B3327878) are notable for their potential as anti-diabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. bohrium.com Delaying carbohydrate digestion is a key strategy for managing postprandial hyperglycemia. rsc.org
Numerous studies have demonstrated the potent inhibitory effects of pyrazolone derivatives on these enzymes. For example, 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one showed an IC50 value of 1.95 ± 0.098 mg/mL against α-amylase and 1.55 ± 0.078 mg/mL against α-glucosidase. bohrium.com Another derivative, 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one, exhibited comparable inhibition to the standard drug acarbose (B1664774) against α-glucosidase, with an IC50 value of 0.1 ± 0.005 mg/mL. bohrium.com Dihydropyrazole derivatives have also shown excellent α-amylase inhibitory activity, with IC50 values ranging from 0.5509 to 810.73 μM, in some cases significantly more potent than acarbose (IC50 = 73.12 μM). acs.org Similarly, pyrazole hydrazone derivatives have demonstrated potent α-glucosidase inhibition, with IC50 values recorded at 360.4 ± 0.7 µM. semanticscholar.org
Table 1: In Vitro Inhibition of Glycosidases by Pyrazolone Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one | α-Amylase | 1.95 ± 0.098 mg/mL | bohrium.com |
| 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one | α-Glucosidase | 1.55 ± 0.078 mg/mL | bohrium.com |
| 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one | α-Glucosidase | 0.1 ± 0.005 mg/mL | bohrium.com |
| Dihydropyrazole Derivative 11 | α-Amylase | 0.5509 μM | acs.org |
| Pyrazole Hydrazone Derivative 3a | α-Glucosidase | 360.4 ± 0.7 µM | semanticscholar.org |
| Acarbose (Standard) | α-Amylase | 0.15 ± 0.008 mg/mL | bohrium.com |
| Acarbose (Standard) | α-Glucosidase | 0.125 ± 0.006 mg/mL | bohrium.com |
Carboxylesterase 2 (CES2), a key enzyme in the metabolism of many ester-containing drugs and endogenous lipids, has been identified as a target for pyrazolone derivatives. nih.gov The inhibition of carboxylesterases can significantly alter the pharmacokinetics and efficacy of therapeutic agents. nih.govresearchgate.net
A series of pyrazolones were synthesized and evaluated for their inhibitory effects against CES2 in vitro. nih.gov Structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazolone ring were beneficial for CES2 inhibition. This led to the design and synthesis of 1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one, which demonstrated potent CES2 inhibition with an IC50 value of 0.13 μM. nih.gov Kinetic studies confirmed that this compound acts as a non-competitive inhibitor of CES2. nih.gov
Table 2: In Vitro Inhibition of Carboxylesterase 2 by a Pyrazolone Derivative
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |
|---|---|---|---|---|
| 1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one | Carboxylesterase 2 (CES2) | 0.13 μM | Non-competitive | nih.gov |
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a well-established target for antibacterial agents. rsc.orgnih.gov Several novel series of pyrazole and 4,5-dihydropyrazole derivatives have been designed and synthesized as DNA gyrase inhibitors. rsc.orgnih.gov
These compounds have shown potent inhibitory activity against DNA gyrase from various bacterial strains, including Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. rsc.orgnih.gov One 4,5-dihydropyrazole derivative exhibited potent inhibitory activity against B. subtilis DNA gyrase and S. aureus DNA gyrase with an IC50 of 0.125 μg/mL. rsc.orgresearchgate.net Another study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs found a compound that strongly inhibited S. aureus DNA gyrase and B. subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Furthermore, quinazolin-4(3H)-one derivatives incorporating a pyrazole scaffold showed potent inhibition against E. coli DNA gyrase, with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com
Table 3: In Vitro Inhibition of DNA Gyrase by Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 4,5-Dihydropyrazole derivative | B. subtilis & S. aureus DNA Gyrase | 0.125 μg/mL | rsc.orgresearchgate.net |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | S. aureus DNA Gyrase | 0.15 µg/mL | nih.gov |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | B. subtilis DNA Gyrase | 0.25 µg/mL | nih.gov |
| Quinazolin-4(3H)-one-pyrazole derivative 5a | E. coli DNA Gyrase | 3.19 µM | mdpi.com |
Antioxidant Potential and Radical Scavenging Mechanisms (In Vitro)
The pyrazolone class of compounds has been investigated for its antioxidant properties, with many derivatives showing significant radical scavenging activity. nih.govresearchgate.net The presence of the pyrazolone structural motif is a key feature in drugs like edaravone, a free-radical scavenger. researchgate.net In vitro antioxidant screening using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical assay has confirmed the antiradical potency of these compounds. nih.govsapub.org
Studies on functionalized pyrazolone derivatives revealed potent activity against the DPPH radical, with IC50 values in the micromolar range (2.6–7.8 μM). nih.gov The antioxidant capacity is often superior to the parent 5-methyl-2,4-dihydro-3H-pyrazol-3-one compound. nih.gov Mechanistic studies using density functional theory (DFT) suggest that the radical scavenging pathway is dependent on the solvent. In polar solvents, a Sequential Proton-Loss Electron Transfer (SPLET) mechanism is favored, whereas, in nonpolar environments, a Hydrogen Atom Transfer (HAT) mechanism is slightly predominant. nih.govresearchgate.net The presence of hydroxyl groups on the aromatic rings of the derivatives, particularly catechol moieties, significantly enhances antioxidant activity. nih.govresearchgate.net
The hydroxyl radical (•OH) is one of the most reactive oxygen species (ROS) and can cause significant damage to biological molecules. mdpi.com The ability of a compound to scavenge this radical is a crucial indicator of its antioxidant potential. The assessment of hydroxyl radical scavenging activity is typically performed in vitro using methods like the Fenton reaction, where the radical is generated and its interaction with the test compound is measured spectrophotometrically. mdpi.com
Studies on compounds with structural similarities to pyrazolones have demonstrated significant hydroxyl radical scavenging capabilities. For instance, at a concentration of 5 mg/mL, certain related polysaccharides achieved a hydroxyl radical scavenging activity of 67.31%. researchgate.net In another study, the scavenging activity of an extract increased from 64.15% to 89.74% as the concentration was raised from 10 to 50 µg/mL, indicating a dose-dependent effect. mdpi.com These findings highlight the potential of compounds containing the this compound scaffold to act as effective hydroxyl radical scavengers, thereby protecting cells from oxidative damage.
Evaluation of Ferric Reducing Antioxidant Power (FRAP)
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the antioxidant capacity of a compound by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Several studies have utilized this method to evaluate pyrazolone derivatives, confirming their potential as effective antioxidants. lew.ro The assay demonstrates the electron-donating capabilities of these compounds, which is a key mechanism for neutralizing free radicals. Research indicates that the antioxidant potency of pyrazolone derivatives in the FRAP assay is influenced by their specific structural features, such as the nature and position of substituents on the pyrazole ring. wikipedia.org
ABTS and ORAC Assays for Radical Quenching
Further investigation into the radical-quenching abilities of pyrazolone derivatives has been conducted using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assay. lew.ro This method measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). Studies have shown that various pyrazoline and pyrazole derivatives are effective ABTS•⁺ radical scavengers, with their activity being concentration-dependent. nih.govrsc.org In some cases, the scavenging activity of certain derivatives has been found to be more potent than that of standard antioxidants like butylated hydroxytoluene (BHT). nih.gov
The Oxygen Radical Absorbance Capacity (ORAC) assay was previously another method for measuring antioxidant capacity. However, its use has declined significantly after the United States Department of Agriculture (USDA) withdrew its tables of ORAC values in 2012. nih.gov The withdrawal was based on the lack of evidence that the antioxidant values had biological significance in vivo. nih.gov Consequently, specific ORAC data for this compound and its derivatives are not prevalent in recent scientific literature.
Antimicrobial Activity Investigations (In Vitro)
The antimicrobial properties of compounds derived from the pyrazolone scaffold have been a significant area of research, with numerous studies demonstrating their efficacy against a range of pathogenic bacteria and fungi.
Pyrazolone derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for various synthesized compounds against clinically relevant strains.
For example, certain 3-phenyl-5-pyrazolone derivatives have demonstrated activity against Bacillus subtilis, with MIC values as low as 0.625 mg/mL. nih.gov Other research has focused on tethered thiazolo-pyrazole derivatives, which have proven to be potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/mL. Imidazo-pyridine substituted pyrazole derivatives have exhibited broad-spectrum antibacterial activity, proving more effective than ciprofloxacin (B1669076) against several Gram-negative strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MBC values often below 1 μg/mL.
Table 1: In Vitro Antibacterial Activity of Selected Pyrazolone Derivatives
| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference(s) |
| 3-Phenyl-5-pyrazolone (PhPzO) | Bacillus subtilis (Gram +) | MIC | 0.625 mg/mL | nih.gov |
| 3-Phenyl-5-pyrazolone (PhPzO) | Bacillus subtilis (Gram +) | MBC | 2.5 mg/mL | nih.gov |
| 3-Propyl-5-pyrazolone (PrPzO) | Staphylococcus aureus (Gram +) | Zone of Inhibition | 10 mm | nih.gov |
| 3-Methyl-5-pyrazolone (MePzO) | Escherichia coli (Gram -) | MIC | >5 mg/mL (low activity) | nih.gov |
| Thiazolo-pyrazole derivatives | MRSA (Gram +) | MIC | 4 µg/mL | |
| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa (Gram -) | MBC | <1 µg/mL | |
| Naphthyl-substituted pyrazole | S. aureus, A. baumannii | MIC | 0.78–1.56 μg/mL |
The antifungal potential of pyrazolone derivatives has also been well-documented. In vitro assays have evaluated their efficacy against various fungal pathogens, including both human and plant pathogens. For instance, certain pyrazolone compounds have demonstrated notable activity against Aspergillus niger and Candida albicans, showing significant zones of inhibition in disc diffusion assays.
Specifically, isoxazole (B147169) pyrazole carboxylate derivatives have shown significant antifungal activity against the plant pathogen Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol in the same study. nih.gov Furthermore, novel triazole derivatives containing a pyrazole moiety exhibited excellent in vitro activity against C. albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 μg/mL.
Table 2: In Vitro Antifungal Activity of Selected Pyrazolone Derivatives
| Compound Type | Fungal Strain | Activity Measurement | Result | Reference(s) |
| Pyrazolone derivative 3g | Aspergillus niger | Zone of Inhibition | 18 mm | |
| Pyrazolone derivative 3g | Candida albicans | Zone of Inhibition | 17 mm | |
| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | EC₅₀ | 0.37 μg/mL | nih.gov |
| Pyrazole carboxamide 7af | Alternaria porri | EC₅₀ | 10.87 μg/mL | nih.gov |
| Triazole with pyrazole moiety (5k) | Candida albicans | MIC | 0.125 μg/mL | |
| Triazole with pyrazole moiety (6c) | Candida albicans | MIC | 0.0625 μg/mL | |
| Triazole with pyrazole moiety (6c) | Cryptococcus neoformans | MIC | 0.0625 μg/mL |
Research into the antibacterial mechanism of pyrazole-based compounds has identified specific molecular targets, primarily essential bacterial enzymes. One key target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme crucial for lysine (B10760008) biosynthesis in bacteria. Several pyrazole analogs act as competitive inhibitors of DapE, with some exhibiting IC₅₀ values around 18 µM and Kᵢ values near 17 µM.
Other identified targets include DNA gyrase and topoisomerases II and IV, which are essential for bacterial DNA replication. Molecular docking studies have predicted that pyrazole derivatives can bind effectively to the active sites of these enzymes. Additionally, some pyrazole derivatives have been found to inhibit bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that helps protect bacteria against oxidative stress, and to regulate the global transcriptional factor MgrA, which is involved in virulence and antibiotic resistance in S. aureus.
Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (In Vitro)
A substantial body of research has focused on the anticancer potential of pyrazolone derivatives, revealing their cytotoxic and antiproliferative effects on various human cancer cell lines. These compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.
For instance, a series of 1,3-diarylpyrazolone derivatives demonstrated high antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522), with one compound exhibiting an IC₅₀ value of 1.1 µM against A549 cells while being significantly less cytotoxic to non-cancerous cells. Other studies have reported on pyrazoline hybrids that display potent cytotoxicity against liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range. The mechanism of action for some of these compounds involves the inhibition of key proteins in cell proliferation, such as receptor tyrosine kinases and cyclin-dependent kinases.
Table 3: In Vitro Antiproliferative Activity of Selected Pyrazolone Derivatives
| Compound Type | Cancer Cell Line | Activity Measurement | Result (IC₅₀) | Reference(s) |
| 1,3-Diarylpyrazolone (P7) | A549 (Lung) | IC₅₀ | 1.1 µM | |
| 1,3-Diarylpyrazolone (P7) | NCI-H522 (Lung) | IC₅₀ | 1.9 µM | |
| Thiazoline-Pyrazoline Hybrid | MCF-7 (Breast) | IC₅₀ | 6.52 µM | |
| Thiazoline-Pyrazoline Hybrid | HepG2 (Liver) | IC₅₀ | 6.71 µM | |
| Thiazoline-Pyrazoline Hybrid | HCT116 (Colon) | IC₅₀ | 6.19 µM | |
| Quinoline-Pyrazoline Hybrid | Jurkat E6.1 (Leukemia) | IC₅₀ | 3.17 µM | |
| Pyrazole-linked Pyrazoline | HeLa (Cervical) | IC₅₀ | 23.6 µM | |
| Pyrazolo[4,3-c]pyridine derivative | MCF-7 (Breast) | IC₅₀ | 1.937 µg/mL | |
| Pyrazole benzamide (B126) derivative | HCT-116 (Colon) | IC₅₀ | 7.74 µg/mL |
Evaluation of Half Maximal Inhibitory Concentration (IC50) in various cancer cell lines
There is no available data from in vitro studies detailing the half-maximal inhibitory concentration (IC50) of this compound in any cancer cell lines.
Exploration of Molecular Pathways Underlying Antiproliferative Activity (e.g., NF-κB/TNF-α/ROS pathway)
There is no available research exploring the molecular pathways, such as the NF-κB/TNF-α/ROS pathway, that might underlie any potential antiproliferative activity of this compound.
Neuroprotective Activity Mechanisms (In Vitro)
There are no in vitro studies available that investigate the potential neuroprotective activity or the underlying mechanisms of this compound.
Non Pharmacological Applications and Contributions to Material Science
Applications as Ligands in Asymmetric Catalysis
Pyrazolone (B3327878) derivatives have been extensively utilized as powerful synthons in the field of asymmetric catalysis. researchgate.netrsc.org Their utility stems from the multiple reactive sites within the molecule, which allow for diverse derivatizations. researchgate.net In many asymmetric syntheses, 4-substituted pyrazolones serve as excellent nucleophiles. rwth-aachen.de
These compounds are employed in various organocatalyzed and metal-catalyzed reactions to construct chiral pyrazoles and pyrazolones, which are valuable in pharmaceutical and coordination chemistry. researchgate.netrsc.org Key asymmetric transformations include Michael additions, allylic alkylations, and Mannich reactions. rwth-aachen.deresearchgate.net For instance, the palladium-catalyzed asymmetric allylic alkylation of pyrazol-5-ones with allylic alcohols has been successfully achieved using a combination of a palladium complex and a chiral phosphoramidite (B1245037) ligand. rwth-aachen.de Similarly, cinchona alkaloid-derived catalysts have been used for the asymmetric α-hydroxylation and amination of 4-substituted pyrazolones, yielding products with quaternary stereocenters in high yields and excellent enantioselectivities. researchgate.net These reactions highlight the role of the pyrazolone moiety as a crucial building block in creating complex, enantiomerically pure molecules. researchgate.netrsc.org
Use in Analytical Chemistry and Sensor Development
The pyrazolone framework is integral to the development of advanced analytical methods and chemical sensors due to its chelating and reactive properties.
Labels for Chromatographic Analysis of Carbohydrates
Derivatives of pyrazolone, most notably 1-phenyl-3-methyl-5-pyrazolone (PMP), are widely used as labeling reagents for the sensitive detection of carbohydrates. nih.govjfda-online.com Since carbohydrates lack significant chromophores, their detection by UV-Vis spectroscopy is challenging. clemson.educlemson.edu Derivatization with PMP attaches a UV-active group to reducing sugars, allowing for their analysis by high-performance liquid chromatography (HPLC) with UV or diode array detectors (DAD). clemson.educlemson.edu
The reaction proceeds under mild conditions, where PMP condenses with the reducing end of a carbohydrate without requiring an acid catalyst, which prevents unwanted desialylation or isomerization. jfda-online.com This derivatization has been successfully applied to the analysis of monosaccharides and oligosaccharides in various samples, including foods and traditional medicines. nih.govtandfonline.com Newer labeling reagents based on the pyrazolone structure, such as 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP), have also been developed to offer even higher sensitivity for both UV and electrospray ionization mass spectrometry (ESI-MS) detection. tandfonline.com
Spectral Analysis for Microgram Estimation of Metal Ions
Pyrazolone derivatives serve as effective chemosensors for the detection and quantification of various metal ions. nih.gov The nitrogen and oxygen donor atoms within the pyrazolone ring structure make them excellent chelating ligands for a wide range of metals, including Cu²⁺, Fe³⁺, Zn²⁺, and Cd²⁺. nih.govuns.ac.idresearchgate.net
The complexation of a metal ion with a pyrazolone-based sensor can induce a change in its photophysical properties, leading to a colorimetric or fluorescent response. nih.govchemrxiv.org For example, some pyrazoline-based sensors exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions like Fe³⁺ or Cu²⁺. chemrxiv.orgtandfonline.com This change is often due to mechanisms such as intramolecular charge transfer (ICT) or chelation-enhanced quenching (CHEQ). tandfonline.com This sensing capability allows for the selective and sensitive determination of trace amounts of metal ions in various samples. uns.ac.id
Photochromic and Fluorescence Properties for Advanced Materials
Pyrazolone derivatives are noted for their interesting photophysical properties, including photochromism and fluorescence, making them candidates for advanced materials like optical switches and data storage devices. rsc.orgresearchgate.net Photochromism in these compounds involves a reversible transformation between two isomers with different absorption spectra upon exposure to light. wikipedia.org
For many pyrazolone derivatives, this phenomenon is attributed to a tautomeric conversion between the enol and keto forms, which can be triggered by UV light irradiation and reversed by visible light or heat. researchgate.netrsc.org This reversible isomerization can also be coupled with changes in fluorescence, leading to fluorescent switching properties where the material's emission can be turned "on" and "off". researchgate.netnih.gov Researchers have synthesized various pyrazolone-based compounds, such as 1,3-diphenyl-4-(3-chloro-4-fluorobenzal)-5-hydoxypyrazole 4-phenylsemicarbazide, that exhibit good fatigue resistance and a distinct fluorescence on/off ratio. nih.gov Novel fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde have also been synthesized, displaying emission in the green region of the visible spectrum. researchgate.netktu.edu These properties are being explored for applications in photoactive devices and smart materials. rsc.org
Corrosion Inhibition Studies
Derivatives of pyrazole (B372694) and pyrazolone have been extensively investigated as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric acid (HCl) and sulphuric acid (H₂SO₄). nih.govnih.govresearchgate.net These compounds function by adsorbing onto the metal surface, creating a protective barrier that limits the access of corrosive species. nih.gov
The inhibition mechanism involves the interaction between the lone pair electrons of nitrogen and oxygen atoms in the pyrazole ring and the vacant d-orbitals of iron atoms on the steel surface. researchgate.net Studies have shown that these inhibitors often act as mixed-type inhibitors, meaning they reduce both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.govacs.org The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface, which can involve both physical and chemical adsorption processes. nih.govacs.org The efficiency of inhibition increases with the concentration of the pyrazolone derivative. nih.govnih.gov
Table 1: Corrosion Inhibition Efficiency of Pyrazole Derivatives on Carbon Steel
| Inhibitor | Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|
| **L4*** | 1x10⁻⁶ | 1.01 | 48.0 | nih.govacs.org |
| 1x10⁻⁵ | 0.61 | 68.7 | nih.govacs.org | |
| 1x10⁻⁴ | 0.31 | 84.1 | nih.govacs.org | |
| 1x10⁻³ | 0.19 | 90.1 | nih.govacs.org | |
| L6 | 1x10⁻⁶ | 0.94 | 51.8 | nih.govacs.org |
| 1x10⁻⁵ | 0.52 | 73.3 | nih.govacs.org | |
| 1x10⁻⁴ | 0.25 | 87.2 | nih.govacs.org | |
| 1x10⁻³ | 0.16 | 91.8 | nih.govacs.org | |
| **MPAPB*** | 1x10⁻⁵ | - | 60.1 | acs.org |
| 5x10⁻⁵ | - | 72.4 | acs.org | |
| 1x10⁻⁴ | - | 82.5 | acs.org | |
| 1x10⁻³ | - | 90.2 | acs.org |
L4: N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline L6: ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate MPAPB: N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate
Investigations into Liquid Crystalline Properties
The rigid, planar structure of the pyrazole ring makes it a suitable core for designing thermotropic liquid crystalline compounds. tandfonline.comsemanticscholar.org By attaching appropriate mesogenic units, such as Schiff bases or chalcones, to the pyrazolone scaffold, researchers have synthesized novel materials exhibiting various liquid crystal phases (mesophases). tandfonline.comresearchgate.net
Table 2: Liquid Crystalline Properties of 5-methyl-2,4-dihydro-3H-pyrazol-3-one Derivatives
| Compound ID | Phase Transition | Behavior | Source |
|---|---|---|---|
| [IV]a | Smectic A (on heating), Nematic (on cooling) | Enantiotropic | semanticscholar.orgresearchgate.net |
| [V]a | Nematic (on cooling) | Monotropic | semanticscholar.orgresearchgate.net |
| [V]c | Smectic A and Nematic (on cooling) | Monotropic | semanticscholar.orgresearchgate.net |
| [VI]b | Nematic (on cooling) | Monotropic | semanticscholar.orgresearchgate.net |
| [IV]b, [V]b,d, [VI]a,c,d | No mesomorphic properties observed | Non-mesomorphic | semanticscholar.orgresearchgate.net |
Applications in Dye Chemistry (e.g., Azo-Colorants)
The compound 4-Hydroxy-1,2-dihydro-3H-pyrazol-3-one and its derivatives are pivotal intermediates in the synthesis of a significant class of colorants known as azo dyes. orientjchem.org These pyrazolone-based dyes are valued for their bright hues and good fastness properties, finding extensive application in coloring a wide array of materials, including textiles, plastics, and leather. researchgate.netmodernscientificpress.com The pyrazolone moiety acts as a versatile coupling component, which, when reacted with a diazonium salt, forms the characteristic azo chromophore (-N=N-) responsible for the dye's color. unb.canih.gov
The synthesis of pyrazolone azo dyes is a well-established process involving two primary steps: diazotization and azo coupling. unb.cauomustansiriyah.edu.iq Initially, a primary aromatic amine is converted into a diazonium salt by treating it with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). rsc.orgcuhk.edu.hk The resulting diazonium salt is an electrophilic species that is then reacted with the this compound (or a derivative thereof), which serves as the nucleophilic coupling component. rsc.orgnih.gov The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the active methylene (B1212753) group at the C4 position of the pyrazolone ring, leading to the formation of the azo dye. nih.gov
The structural versatility of both the diazonium salt and the pyrazolone component allows for the creation of a vast library of dyes with a wide spectrum of colors, primarily in the yellow to red range. unb.ca For instance, different substituents on the aromatic ring of the diazonium salt can significantly influence the final color and properties of the dye. researchgate.net Pyrazolone azo dyes are particularly important as disperse dyes for synthetic fibers like polyester, nylon, and acetate, owing to their brilliance and high fastness properties. researchgate.netamoghchemicals.in Research has shown that these dyes exhibit good to excellent fastness to washing, perspiration, and sublimation. modernscientificpress.com
Detailed research has explored the synthesis and application of various novel pyrazolone azo dyes. Studies have focused on creating dyes with enhanced properties, such as improved light fastness and thermal stability, by incorporating different chemical groups, like fluorosulfonyl moieties. researchgate.net The resulting dyes are characterized using various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, to confirm their chemical structures and evaluate their spectral properties. nih.govresearchgate.net The existence of azo-hydrazone tautomerism is a known characteristic of these dyes, which can influence their color and stability. researchgate.net
The table below summarizes examples of pyrazolone-based azo dyes and pigments, highlighting their commercial importance and applications.
| Pigment Name / C.I. Name | Coupling Component Type | Application / Properties | Reference |
|---|---|---|---|
| Pigment Orange 13 (PO13) | Pyrazolone | Used in printing inks due to excellent solvent fastness. First introduced in 1910. | modernscientificpress.com |
| Pigment Orange 34 (PO34) | Pyrazolone | Commercially important pyrazolone pigment with good light fastness. | modernscientificpress.com |
| Pigment Red 37 (PR37) | Pyrazolone | A commercially significant red pigment based on the pyrazolone structure. | modernscientificpress.com |
| Pigment Red 38 (PR38) | Pyrazolone | Widely used pyrazolone pigment with good fastness properties. | modernscientificpress.com |
| Pigment Red 41 (PR41) | Pyrazolone | Another example of a commercially important red pyrazolone pigment. | modernscientificpress.com |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-hydroxy-1,2-dihydro-3H-pyrazol-3-one derivatives, and how are reaction conditions optimized?
- Methodology : Derivatives are typically synthesized via condensation reactions of pyrazolone precursors with aldehydes or ketones under acidic or basic conditions. For example, 4-aminoantipyrine reacts with aromatic aldehydes in methanol under acetic acid catalysis to form Schiff base derivatives . Optimization involves solvent selection (e.g., absolute methanol for solubility), temperature control (room temperature to reflux), and stoichiometric ratios (1:1 aldehyde-to-pyrazolone). Reaction progress is monitored via TLC or NMR. Purification is achieved through recrystallization or column chromatography .
Q. How is single-crystal X-ray diffraction (XRD) applied to confirm the structure of pyrazol-3-one derivatives?
- Methodology : Crystals are grown via slow evaporation of solvent (e.g., ethanol or DCM). Data collection uses a diffractometer (e.g., Bruker APEX-II CCD) with Mo-Kα radiation. Structures are solved using direct methods (SHELXS) and refined with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps. Validation tools like PLATON ensure structural integrity .
Q. What spectroscopic techniques are essential for characterizing pyrazol-3-one derivatives?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 160–180 ppm) .
- IR : Identifies functional groups (C=O stretches at ~1665 cm⁻¹, C=N at ~1580 cm⁻¹) .
- UV-Vis : Assesses electronic transitions (π→π* or n→π* in conjugated systems) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental (XRD) and computational (DFT) bond parameters in pyrazol-3-one derivatives?
- Methodology :
Compare experimental bond lengths/angles (from XRD) with DFT-optimized geometries (using Gaussian 09/B3LYP/6-31G(d)).
Analyze discrepancies (e.g., >0.02 Å for bonds) via statistical tools like RMSD.
Adjust computational parameters (e.g., solvent effects, dispersion corrections) or validate force fields .
Q. What strategies are effective in designing pyrazol-3-one analogs for antiviral activity studies?
- Methodology :
Synthesize analogs with substituents altering electronic/steric profiles (e.g., halogenation, methoxy groups) .
Perform molecular docking (AutoDock Vina) against viral targets (e.g., protease active sites).
Validate via in vitro assays (e.g., plaque reduction neutralization tests) .
Q. How should crystallographic disorder in pyrazol-3-one structures be addressed during refinement?
- Methodology :
Identify disordered regions via residual electron density maps.
Model partial occupancies using SHELXL’s PART instruction.
Apply restraints (SIMU, DELU) to stabilize anisotropic displacement parameters .
Q. What DFT methodologies are optimal for studying pyrazol-3-one electronic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
